Icotidine
Overview
Description
Icotidine is a chemical compound that belongs to the class of imidazoline derivatives. It was first synthesized in 1993 and has since gained attention for its potential as a research tool in the field of neuroscience. Icotidine has been shown to selectively bind to imidazoline receptors, which are involved in the regulation of various physiological processes such as blood pressure, insulin secretion, and pain perception. In
Scientific Research Applications
1. Anti-Cancer Applications
Icotinib is a novel anti-cancer drug that has shown clinical efficacy in patients with non-small-cell lung cancer (NSCLC). A study detailed the metabolic fate of icotinib in humans, revealing extensive metabolism at specific moieties, forming oxidized metabolites and conjugates with sulfate acid or glucuronic acid (Liu et al., 2011). Another study assessed the safety, tolerability, and pharmacokinetics of icotinib hydrochloride in patients with advanced solid tumors, mainly NSCLC, post platinum-based chemotherapy (Zhao et al., 2011).
2. Metabolic Research
Research on icotinib's metabolism highlighted the importance of structural modified sites as active metabolic centers. The crown ether ring of icotinib undergoes oxidation to form an aldehyde, indicating a complex metabolic process (Jiang et al., 2016).
3. Molecular Interaction and Drug Delivery Systems
A study on the icotinib-Au complex using density functional theory and surface-enhanced Raman scattering provided insights into the adsorption mechanism between icotinib molecules and metal, contributing to the development of drug carrier systems (Lian et al., 2021).
4. Molecular Mechanisms in Cancer Therapy
Research indicated that icotinib inhibits the invasion of Tca8113 cells by downregulating matrix metalloproteinases via the inactivation of the NF-κB signaling pathways, thus affecting cancer cell metastasis (Yang et al., 2014).
5. Clinical Trials and Comparative Studies
Icotinib was compared to gefitinib in a randomized, double-blind phase 3 trial for previously treated advanced NSCLC. The study aimed to establish non-inferiority of icotinib to gefitinib and provided insights into its clinical effectiveness and adverse events profile (Shi et al., 2013).
properties
IUPAC Name |
2-[4-(3-methoxypyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15-8-9-16(13-24-15)12-17-14-25-21(26-20(17)27)23-10-4-3-6-18-19(28-2)7-5-11-22-18/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H2,23,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSPRIRQYWXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=C(C=CC=N3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221555 | |
Record name | Icotidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icotidine | |
CAS RN |
71351-79-6 | |
Record name | Icotidine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071351796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y9G9575K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.